4-(1,1-Diethylpropyl)benzoic acid
Description
4-(1,1-Diethylpropyl)benzoic acid is a substituted benzoic acid derivative characterized by a branched alkyl chain (1,1-diethylpropyl) at the para position of the benzene ring. The bulky 1,1-diethylpropyl group likely imparts significant steric hindrance, influencing solubility, acidity, and intermolecular interactions. Such substituents are common in medicinal and industrial chemistry for modulating pharmacokinetic and stability profiles .
Properties
CAS No. |
37872-27-8 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-(3-ethylpentan-3-yl)benzoic acid |
InChI |
InChI=1S/C14H20O2/c1-4-14(5-2,6-3)12-9-7-11(8-10-12)13(15)16/h7-10H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
XLGRGWYFHBCAEX-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCC(CC)(CC)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzoic Acid Derivatives
*Reported pKa values are approximate and solvent-dependent.
†Estimated based on tert-butyl analog trends .
Key Observations:
- Steric Effects: The 1,1-diethylpropyl group reduces aqueous solubility compared to smaller substituents like hydroxyl or isopropyl, as seen in 4-hydroxybenzoic acid (water-soluble) vs. tert-butyl derivatives (organic-soluble) .
- Acidity: Electron-withdrawing groups (e.g., oxo in 4-(3-oxopropyl)benzoic acid) lower pKa (increased acidity), while bulky alkyl groups (e.g., tert-butyl) marginally decrease acidity compared to unsubstituted benzoic acid (pKa ~4.2) .
Pharmacological Activity
- Enzyme Inhibition: Derivatives like 4-(3-oxopropyl)benzoic acid (Table 1) exhibit activity as protein tyrosine phosphatase 1B (PTP1B) inhibitors, relevant for diabetes treatment .
- Herbicide Metabolites: Nitro-substituted analogs (e.g., 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro-benzoic acid, MW 311.29) are metabolites of herbicides, indicating environmental and agricultural significance .
Material Science
- Polymer Synthesis: tert-Butyl and diethylpropyl derivatives are used in high-performance polymers due to their thermal stability and resistance to oxidation .
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